molecular formula C18H19NO5S B8046890 Fmoc-l-cys-oh h2o

Fmoc-l-cys-oh h2o

Cat. No. B8046890
M. Wt: 361.4 g/mol
InChI Key: HNZQQLXIOBNTOL-NTISSMGPSA-N
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Description

“Fmoc-l-cys-oh h2o” is a cysteine-based pseudoproline dipeptide . It is commonly used in the Fmoc solid-phase peptide synthesis . The pseudoproline ring is cleaved with TFA, regenerating the native Cys residue .


Synthesis Analysis

The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This poses challenges in sensitive molecules that bear reactive electrophilic groups .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H19NO5S . The molecular weight is 361.4 g/mol . The InChI is 1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1 .


Chemical Reactions Analysis

The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .


Physical And Chemical Properties Analysis

“this compound” appears as a white to slight yellow to beige powder . The molecular weight is 361.4 g/mol . The topological polar surface area is 77.6 Ų .

Scientific Research Applications

  • Cysteine Sulfhydryl Protection : Fmoc-l-cys-oh is used for cysteine sulfhydryl protection, which is an essential step in peptide synthesis. Fmoc-Cys(Fmoc)-OH, for instance, has been synthesized and utilized in amide bond-forming reactions (West, Estiarte, & Rich, 2001).

  • Peptide Synthesis : Fmoc-Cys derivatives demonstrate excellent synthesis characteristics in solid-phase peptide synthesis, highlighting their utility in the creation of peptides (Mccurdy, 1989).

  • Molecular Recognition in Water : Fmoc-Cys(SH)-OH has been used to create synthetic receptors for amino acids, demonstrating its role in molecular recognition studies. This application is significant for understanding and designing molecular interaction systems (Burri & Yu, 2015).

  • Antibacterial and Anti-inflammatory Applications : The use of Fmoc-decorated self-assembling building blocks, including Fmoc-l-cys-oh, in nanotechnology offers new approaches for developing biomedical materials with antibacterial and anti-inflammatory properties (Schnaider et al., 2019).

  • Chemical Protein Synthesis : Fmoc-Cys(Trt)-OH is used in chemical protein synthesis, facilitating fully convergent and one-pot native chemical ligations (Kar et al., 2020).

  • Supramolecular Hydrogels : Fmoc-functionalized amino acids, like Fmoc-l-cys-oh, are used to create supramolecular hydrogels. These materials have applications in biomedicine due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Native Chemical Ligation in Peptide Synthesis : Fmoc-l-cys-oh is instrumental in overcoming side reactions during the Fmoc-based synthesis of C-terminal cysteine-containing peptides, enhancing the efficiency and yield of peptide synthesis (Lelièvre et al., 2016).

Mechanism of Action

The conventionally acid-stable 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, we have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZQQLXIOBNTOL-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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